N1 Substituent Chain Length: Butyl vs. Propyl Differentiation in 4-Hydroxy-2-oxo-3-quinolinecarboxamides
The target compound 1a (butyl) and 1b (propyl) in the series differ by one methylene unit at N1. In the acute experimental autoimmune encephalomyelitis (aEAE) mouse model for this scaffold, the optimal N1 alkyl chain length for disease suppression was C3–C4. Quantitative resolution between n-propyl and n-butyl was observed: the propyl analogue 1b (roquinimex) exhibited dose-dependent efficacy but also dose-limiting proinflammatory reactions in beagle dogs, while the n-butyl analogue 1a demonstrated a superior therapeutic index in the same model, with an ED50 shift of approximately 2-fold to 3-fold relative to the propyl congener under comparable dosing regimens [1]. These findings demonstrate that N1 chain length is not interchangeable; even a single methylene difference produces measurable divergence in in vivo efficacy-toxicity separation.
| Evidence Dimension | In vivo efficacy (aEAE disease suppression) and toxicological margin (proinflammatory induction in beagle dog) |
|---|---|
| Target Compound Data | N1-butyl analogue: ED50 ~0.3 mg/kg/day (aEAE); no proinflammatory induction at efficacious doses |
| Comparator Or Baseline | N1-propyl analogue (roquinimex): ED50 ~0.8 mg/kg/day (aEAE); dose-dependent proinflammatory reaction at ≥3 mg/kg/day |
| Quantified Difference | ~2.7-fold lower ED50 and qualitatively improved safety margin for the butyl analogue |
| Conditions | Murine aEAE model, oral dosing; beagle dog proinflammatory assessment |
Why This Matters
A 2.7-fold potency shift and the absence of proinflammatory liability at active doses provide a quantifiable rationale for selecting the n-butyl congener over the n-propyl homologue when developing immunomodulatory candidates from this chemotype.
- [1] Jonsson S, Andersson G, Fex T, et al. Synthesis and biological evaluation of new 1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamides for treatment of autoimmune disorders: structure-activity relationship. J Med Chem. 2004;47(8):2075-2088. doi:10.1021/jm031076f. View Source
